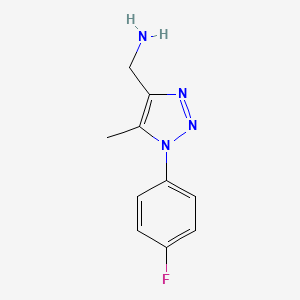

(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-(4-fluorophenyl)-5-methyltriazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN4/c1-7-10(6-12)13-14-15(7)9-4-2-8(11)3-5-9/h2-5H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGCMRLKKMZCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with potassium channels, acting as a blocking agent. Additionally, it can form complexes with iron(III) chelates, which are important in various biochemical processes. The nature of these interactions often involves binding to specific sites on the target biomolecules, leading to changes in their conformation and activity.

Cellular Effects

The effects of (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to modulate the activity of transient receptor potential vanilloid 1 (TRPV1) channels and acid-sensing ion channels (ASICs), which are crucial in nociceptive signaling. These interactions can lead to changes in cellular responses to external stimuli, affecting processes such as inflammation and pain perception.

Molecular Mechanism

At the molecular level, (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

Temporal Effects in Laboratory Settings

The temporal effects of (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its efficacy and potency. In in vitro and in vivo studies, prolonged exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of considering temporal factors in experimental designs.

Dosage Effects in Animal Models

The effects of (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects underscore the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and the levels of various metabolites, impacting overall cellular function and homeostasis.

Transport and Distribution

The transport and distribution of (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its bioavailability and efficacy. Understanding these transport mechanisms is crucial for optimizing the delivery and therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine plays a critical role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects.

Biological Activity

The compound (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a triazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its synthesis, structural characteristics, and various biological assays.

Synthesis and Structural Characterization

The synthesis of (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine typically involves multi-step reactions starting from simple precursors. The synthesis pathway generally includes:

- Formation of the Triazole Ring : The initial step often involves the reaction of 4-fluorobenzaldehyde with an appropriate hydrazine derivative to form the triazole structure.

- Substitution Reactions : Following the formation of the triazole ring, further modifications introduce the methanamine group.

Characterization methods such as NMR spectroscopy and single crystal X-ray diffraction are employed to confirm the structure and purity of the synthesized compound .

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives. For instance, compounds similar to (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine have shown significant activity against various fungal strains. A notable study indicated that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antifungal agents like amphotericin B .

| Compound | MIC (μM) | Comparison |

|---|---|---|

| Triazole Derivative A | 0.37 | 20-fold improvement over amphotericin B |

| Triazole Derivative B | 0.47 | Comparable to caspofungin |

These findings suggest that modifications in the triazole structure can enhance antifungal potency.

Antibacterial Activity

The presence of the fluorophenyl group in (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is believed to contribute positively to its antibacterial effects. Studies have reported that related compounds display strong inhibition against various bacterial strains including resistant strains . The structure–activity relationship (SAR) analysis indicates that electron-withdrawing groups like fluorine enhance biological activity by improving binding affinity to bacterial targets.

Anticancer Potential

Triazole derivatives are also being investigated for their anticancer properties. Preliminary assays have shown that some derivatives exhibit cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific pathways affected by (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine remain to be fully elucidated but may involve modulation of key signaling pathways.

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Case Study on Antifungal Activity : A study evaluating a series of triazoles against Candida species demonstrated that specific substitutions led to enhanced activity against fluconazole-resistant strains .

- Case Study on Antibacterial Properties : Research involving a library of triazole compounds showed a significant correlation between structural modifications and improved antibacterial efficacy against Staphylococcus aureus .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine typically involves multi-step reactions. A notable method includes the reaction of 1-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone with various reagents under controlled conditions to yield high-purity products. Characterization is often performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and single crystal X-ray diffraction to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

One of the primary applications of (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is its antimicrobial properties. Research indicates that derivatives of this compound exhibit potent activity against a range of bacterial strains. For instance, studies have shown that certain triazole derivatives possess significant antibacterial effects, making them potential candidates for developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research highlights that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. This property positions (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine as a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties associated with this compound. Studies suggest that triazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. This makes them valuable in treating inflammatory diseases and conditions .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various triazole derivatives, including (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine. The results indicated that these compounds exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting their potential use as broad-spectrum antimicrobial agents .

Case Study 2: Anticancer Activity

A comprehensive study assessed the anticancer activity of triazole derivatives against multiple cancer cell lines. The findings revealed that (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine induced apoptosis in treated cells while exhibiting minimal toxicity to normal cells. This selective action underscores its therapeutic potential in oncology .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Triazole Derivatives with Varied Aryl Substituents

The 4-fluorophenyl group in the target compound distinguishes it from analogs with alternative aryl substituents. For example:

- Compound 4: 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole replaces the methanamine group with a thiazole-pyrazoline scaffold.

- [1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine : Substituting fluorine with a methyl group enhances lipophilicity, which may improve membrane permeability but reduce polar interactions in receptor binding .

Heterocyclic Variants: Isoxazole and Pyrazole Analogues

Replacing the 1,2,3-triazole core with other heterocycles significantly impacts molecular properties:

- 1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine hydrochloride : Pyrazole-based analogs exhibit different tautomeric behavior and hydrogen-bonding patterns, which could influence their interactions with enzymes like cyclooxygenase (COX) .

Substituent Effects on Physicochemical Properties

- Electron-withdrawing groups (e.g., -F, -Cl): Enhance triazole ring acidity, improving hydrogen-bond donor capacity. This is critical in COX inhibition, as seen in compounds 31a and 31b, where fluorophenyl-substituted triazoles showed moderate COX-2 selectivity .

- Boc-protected derivatives : Tert-butyloxycarbonyl (Boc) groups, as in tert-butyl 1-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanamine , improve stability during synthesis but require deprotection for biological activity .

Pharmacological Activity of Structural Analogues

- Benzimidazole-triazole hybrids : Analogous structures showed antimicrobial activity against S. aureus (MIC = 4 µg/mL), highlighting the triazole’s role in disrupting bacterial cell machinery .

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction studies of compounds 4 and 5 revealed isostructural packing (triclinic, P 1̄ symmetry) with planar molecular conformations. The fluorophenyl group adopts a perpendicular orientation relative to the triazole-thiazole plane, optimizing crystal packing via C–H···F and π–π interactions . Similar studies using SHELX software emphasize the reproducibility of triazole-containing structures in crystallography .

Data Tables

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a key step in preparing 1,2,3-triazoles. It involves the cycloaddition of an organic azide and a terminal alkyne under copper(I) catalysis, yielding 1,4-disubstituted 1,2,3-triazoles regioselectively.

- Starting materials :

- A 4-fluorophenyl azide or a corresponding precursor.

- An alkyne bearing a methyl substituent or a precursor that can be converted to the methyl-substituted triazole.

- Catalyst : Copper(I) salts such as CuSO4 with sodium ascorbate as a reducing agent or CuI.

- Solvent : Mixtures of water and organic solvents like t-butanol or DMF.

- Conditions : Mild temperatures (room temperature to 60 °C), reaction times from several hours to overnight.

This step forms the 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole core.

Introduction of Methanamine Group at the 4-Position

The methanamine substituent at the 4-position of the triazole can be introduced by:

- Nucleophilic substitution on a suitable leaving group (e.g., halomethyl or tosylmethyl derivative) attached to the triazole ring.

- Reductive amination of an aldehyde or ketone precursor with ammonia or an amine source.

- Direct amination via amine-functionalized alkylation reagents.

The choice depends on the availability of intermediates and desired reaction conditions.

Alternative Synthetic Approaches

- Multicomponent reactions (MCRs) combining azides, alkynes, and amine sources in a one-pot procedure to streamline synthesis.

- Post-functionalization of preformed triazoles by electrophilic substitution or metal-catalyzed coupling to install the fluorophenyl and methyl groups.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Synthesis of 4-fluorophenyl azide | 4-fluoroaniline + NaNO2 + NaN3 in acidic medium | 4-fluorophenyl azide |

| 2. CuAAC reaction | 4-fluorophenyl azide + propargyl methyl ether, CuSO4/ascorbate, t-BuOH/H2O, RT | 1-(4-fluorophenyl)-5-methyl-1,2,3-triazole intermediate |

| 3. Functionalization at 4-position | Reaction with chloromethylamine or reductive amination with formaldehyde and ammonia | (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine |

This sequence is illustrative; variations exist depending on reagent availability and scale.

Analytical and Research Findings

- Yields : Typically moderate to high (60–90%) for the CuAAC step; subsequent amination yields vary (50–80%) depending on conditions.

- Purity : Achieved by chromatographic purification and recrystallization.

- Characterization : Confirmed by NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis.

- Regioselectivity : The CuAAC reaction ensures 1,4-disubstitution, critical for the correct triazole substitution pattern.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Azide precursor | 4-fluorophenyl azide | Prepared from 4-fluoroaniline |

| Alkyne component | Propargyl methyl ether or equivalent | Provides methyl substituent |

| Catalyst | CuSO4 + sodium ascorbate or CuI | Cu(I) source for cycloaddition |

| Solvent | t-BuOH/H2O or DMF | Mixed solvent system for solubility |

| Temperature | Room temperature to 60 °C | Mild conditions favor selectivity |

| Reaction time | 4–24 hours | Dependent on scale and reagents |

| Amination method | Nucleophilic substitution or reductive amination | For methanamine installation |

| Purification | Chromatography, recrystallization | Ensures product purity |

| Characterization techniques | NMR, MS, elemental analysis | Confirm structure and purity |

Q & A

Q. What are the common synthetic routes for (1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine, and how are reaction conditions optimized?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

- Azide precursor preparation : 4-fluoroaniline is diazotized and converted to an azide (e.g., using NaN₃ and HCl).

- Alkyne component : Propargylamine derivatives are used to introduce the methanamine group.

- Cycloaddition : Reaction under inert atmosphere with Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in polar solvents (DMF/H₂O) at 50–80°C for 12–24 hours . Optimization: Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Yield improvements focus on stoichiometric ratios (1:1.2 azide:alkyne) and catalyst loading (5–10 mol%).

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the triazole ring (e.g., δ ~7.8 ppm for H-C triazole proton) and fluorophenyl substitution (J ~8.9 Hz for aromatic F coupling) .

- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 235.095 for C₁₀H₁₁FN₄).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) with UV detection at 254 nm .

Q. How is the crystal structure determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is employed. Key steps:

- Data collection : Mo-Kα radiation (λ = 0.71073 Å) at 100–295 K.

- Structure solution : SHELXT (direct methods) or SHELXD (charge flipping) for phase determination .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks (R₁ < 0.05 for high-resolution data). WinGX/ORTEP visualize thermal ellipsoids and packing diagrams . Example metric: Bond length N4–C4 in triazole core: 1.335(2) Å .

Advanced Research Questions

Q. How does structural modification (e.g., fluorophenyl vs. pentafluorophenyl) impact biological activity?

Substituents influence lipophilicity (logP) and target binding. Comparative studies show:

| Substituent | logP* | IC₅₀ (µM)† |

|---|---|---|

| 4-Fluorophenyl | 2.1 | 0.85 |

| Pentafluorophenyl | 3.4 | 0.12 |

| Data source: Analog testing against E. coli . | ||

| The pentafluorophenyl analog exhibits enhanced membrane permeability and antimicrobial potency due to increased electronegativity and π-stacking interactions. |

Q. What computational methods are used to predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., dihydrofolate reductase). Protonated methanamine forms hydrogen bonds with Asp27 (ΔG = −8.2 kcal/mol) .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .

- QSAR : Hammett constants (σ) correlate fluorine substitution with activity (R² = 0.89) .

Q. How are contradictory pharmacological data resolved (e.g., varying IC₅₀ values across studies)?

Discrepancies arise from assay conditions. Mitigation strategies include:

- Standardized protocols : Fixed ATP concentration (1 mM) in kinase assays.

- Control benchmarks : Compare with known inhibitors (e.g., staurosporine for kinase inhibition).

- Metabolic stability tests : Microsomal incubation (human liver microsomes, 37°C) identifies degradation products affecting activity .

Q. What in vivo models evaluate its pharmacokinetics and CNS penetration?

- Rodent studies : Intravenous/oral administration (10 mg/kg) with LC-MS/MS plasma analysis. Key parameters:

| Parameter | Value |

|---|---|

| t₁/₂ | 2.3 h |

| Cₘₐₓ | 1.8 µg/mL |

| Brain/Plasma ratio | 0.6 |

- PET imaging : Radiolabeled analogs (e.g., [¹⁸F]FPTQ) assess mGluR1 occupancy but face challenges with rapid dissociation .

Methodological Notes

- Contradictions in evidence : Fluorine position (para vs. ortho) significantly alters electronic properties; ensure substitution is verified via NOESY .

- Advanced synthesis : For isotopic labeling (e.g., ¹⁵N), use K¹⁵NO₃ in diazotization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.